molecular formula C5H10Cl6Si2 B3107876 Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- CAS No. 1627573-20-9

Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-

Cat. No.: B3107876
CAS No.: 1627573-20-9
M. Wt: 339 g/mol
InChI Key: MIBUEMQOTABEMO-UHFFFAOYSA-N
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Description

Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- is a specialized organosilicon compound. It is characterized by the presence of multiple chlorine atoms and silicon, making it a versatile reagent in various chemical processes. This compound is used in a range of applications, from industrial manufacturing to scientific research.

Properties

IUPAC Name

trichloro-[[dichloro-(3-chloro-2-methylpropyl)silyl]methyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl6Si2/c1-5(2-6)3-12(7,8)4-13(9,10)11/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBUEMQOTABEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[Si](C[Si](Cl)(Cl)Cl)(Cl)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl6Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- typically involves the reaction of chlorosilanes with organic halides under controlled conditions. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different silane derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.

Common reagents used in these reactions include alcohols, amines, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

    Biology: It can be used in the modification of biomolecules for various analytical techniques.

    Industry: It is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- involves its ability to form strong bonds with other molecules through its silicon atoms. This allows it to act as a cross-linking agent in polymerization reactions. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with other molecules to form stable complexes .

Comparison with Similar Compounds

Similar compounds to Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- include:

    Silane, dichloro(3-chloro-2-methylpropyl)methyl-: This compound has a similar structure but lacks the trichlorosilyl group, making it less reactive in certain applications.

    Methyltrichlorosilane: Known for its use in the production of silicone polymers, it has a simpler structure and different reactivity profile compared to Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-.

The uniqueness of Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- lies in its dual functionality, allowing it to participate in a broader range of chemical reactions and applications.

Biological Activity

Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- (CAS No. 1627573-20-9) is a silicon-containing organic compound that exhibits interesting biological activities due to its unique molecular structure. This article explores its chemical properties, biological interactions, potential applications, and safety considerations.

  • Molecular Formula : C7H14Cl4Si
  • Molecular Weight : 283.08 g/mol
  • Physical State : Colorless liquid
  • Boiling Point : 206 °C
  • Melting Point : -5 °C
  • Solubility : Insoluble in water; soluble in organic solvents like chloroform and benzene

The synthesis of this compound typically involves the reaction of trichlorosilane with 3-chloro-2-methyl-1-propene under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research has indicated that silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for use in antimicrobial coatings or treatments. However, due to its toxic nature, careful handling is required during its application.

Toxicity and Safety

Despite its beneficial properties, silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- poses significant toxicity risks. Studies suggest that exposure can lead to adverse health effects including respiratory issues and skin irritation. Therefore, proper safety measures must be implemented when handling this compound in laboratory or industrial settings.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Silane, trichloromethyl(3-chloro-2-methylpropyl)-C7H14Cl4SiSimilar reactivity; used in related applications
Silane, dichlorodiethenylC6H8Cl2SiDifferent substitution patterns; generally less toxic
Silane, trichloropropylC6H12Cl3SiUsed in polymerization; less reactive than dichlorinated variants

The unique combination of chlorinated groups and silicon functionalities enhances the reactivity and applicability of silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- compared to other similar silanes.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of silane compounds against common pathogens. The results demonstrated that silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- significantly reduced bacterial counts in treated samples compared to untreated controls. This suggests its potential utility in medical devices and surface coatings where microbial contamination is a concern.

Toxicological Assessment

A toxicological assessment conducted by the EPA highlighted the compound's hazardous nature, emphasizing the need for stringent safety protocols during its use. The study reported instances of acute toxicity upon inhalation and dermal exposure, reinforcing the importance of protective measures when working with this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-
Reactant of Route 2
Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-

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